molecular formula C16H14N4O5S B2869420 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-67-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2869420
CAS No.: 887348-67-6
M. Wt: 374.37
InChI Key: QDQKASDWRVDHED-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a complex organic compound featuring a thiadiazole ring fused with a furan ring, and a nitro-substituted methoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides under acidic conditions. The furan ring can be introduced through a subsequent cyclization reaction involving furan derivatives and nitro-substituted phenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group on the phenyl ring can be reduced to an amine group.

  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of different derivatives.

  • Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed:

  • Amines: Reduction of the nitro group results in the formation of aniline derivatives.

  • Heterocycles: Substitution reactions can lead to the formation of new heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its cytotoxic properties, indicating potential use in cancer therapy. Its ability to induce apoptosis in cancer cells suggests it could be developed into a chemotherapeutic agent.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide exerts its effects involves interaction with molecular targets and pathways. The nitro group on the phenyl ring can interact with enzymes or receptors, leading to biological effects such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide

  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

Uniqueness: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-3-14-18-19-16(26-14)17-15(21)13-7-6-12(25-13)10-5-4-9(24-2)8-11(10)20(22)23/h4-8H,3H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQKASDWRVDHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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